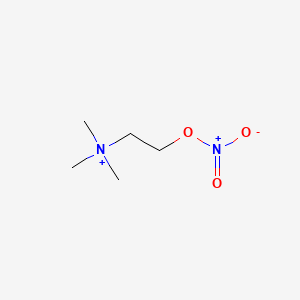
Nitricholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of nitriles, including nitricholine, can be achieved through various methods. One common method involves the oxidation of primary amines to the corresponding nitriles using trichloroisocyanuric acid in the presence of catalytic TEMPO . Another method involves the use of inorganic reagents such as hydroxylamine, sodium carbonate, and sulfuryl fluoride in dimethyl sulfoxide, which allows for the transformation of aldehydes to nitriles . Industrial production methods often involve large-scale synthesis using these or similar reagents under controlled conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Nitricholine undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the conversion of this compound to its oxidized form using oxidizing agents.
Reduction: this compound can be reduced to its corresponding amine using reducing agents.
Substitution: This reaction involves the replacement of one functional group in this compound with another, often using nucleophilic reagents.
Common reagents used in these reactions include oxidizing agents like trichloroisocyanuric acid, reducing agents like sodium borohydride, and nucleophiles like hydroxylamine . The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
Nitricholine has a wide range of scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various phospholipids and other biochemical compounds.
Biology: this compound plays a crucial role in cell membrane formation and maintenance.
Medicine: It has been investigated for its potential neuroprotective effects and its use in the treatment of cognitive impairments and ischemic stroke
Industry: This compound is used in the production of dietary supplements and pharmaceuticals.
Mecanismo De Acción
Nitricholine exerts its effects by increasing the synthesis of phosphatidylcholine, the primary neuronal phospholipid, and enhancing the production of acetylcholine . It preserves the neuronal energetic reserve, inhibits apoptosis, and stimulates the synthesis of acetylcholine . The molecular targets and pathways involved include the CDP-choline pathway and various enzymes responsible for phospholipid synthesis .
Comparación Con Compuestos Similares
Nitricholine is similar to other choline-containing compounds such as phosphatidylcholine and acetylcholine. it is unique in its ability to cross the blood-brain barrier and be reformed into citicoline by the rate-limiting enzyme in phosphatidylcholine synthesis . This makes it particularly valuable for its neuroprotective effects and its potential use in treating neurological disorders .
Similar compounds include:
Phosphatidylcholine: A major component of cell membranes.
Acetylcholine: A neurotransmitter involved in muscle activation and other functions.
Choline: A nutrient that is a precursor to acetylcholine and phosphatidylcholine.
This compound’s ability to enhance phosphatidylcholine synthesis and its neuroprotective properties set it apart from these similar compounds .
Propiedades
Número CAS |
44929-09-1 |
|---|---|
Fórmula molecular |
C5H13N2O3+ |
Peso molecular |
149.17 g/mol |
Nombre IUPAC |
trimethyl(2-nitrooxyethyl)azanium |
InChI |
InChI=1S/C5H13N2O3/c1-7(2,3)4-5-10-6(8)9/h4-5H2,1-3H3/q+1 |
Clave InChI |
BZKRACMUAUSOKR-UHFFFAOYSA-N |
SMILES canónico |
C[N+](C)(C)CCO[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















